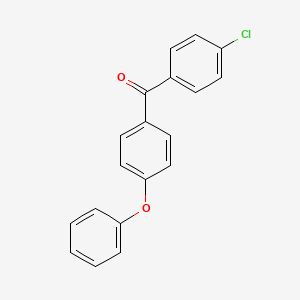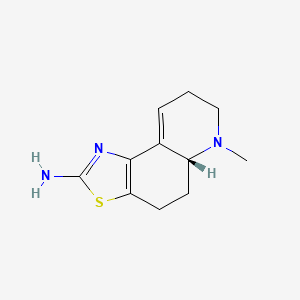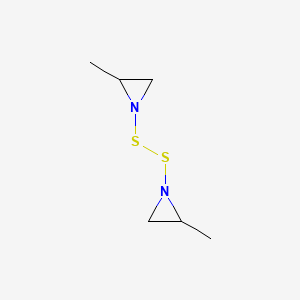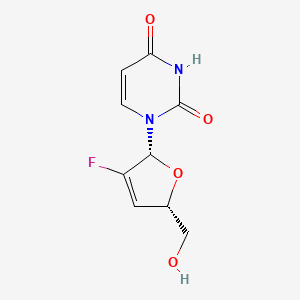
Uridine, 2',3'-didehydro-2'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-didehydro-2’-fluoro- is a fluorinated nucleoside analogue. Fluorinated nucleosides have garnered significant attention due to their potential applications in antiviral and anticancer therapies. This compound is particularly interesting because of its unique structural modifications, which include the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-didehydro-2’-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogues, while oxidation can produce uracil derivatives .
Applications De Recherche Scientifique
Uridine, 2’,3’-didehydro-2’-fluoro- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral RNA synthesis.
Anticancer Research: The compound is explored for its ability to disrupt cancer cell proliferation by incorporating into DNA and RNA, leading to faulty genetic material.
Enzymatic Probes: Used as a probe to study the mechanisms of enzymes involved in nucleoside metabolism.
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-didehydro-2’-fluoro- involves its incorporation into nucleic acids. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions disrupt normal nucleic acid synthesis. This leads to the formation of defective DNA and RNA, which can inhibit cell proliferation and viral replication. The compound may also interact with specific enzymes, altering their activity and further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom but retains the hydroxyl group at the 3’ position.
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-methyluridine: Similar structure with an additional methyl group at the 5’ position.
Uniqueness
Uridine, 2’,3’-didehydro-2’-fluoro- is unique due to its specific combination of structural modifications. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
122757-52-2 |
|---|---|
Formule moléculaire |
C9H9FN2O4 |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15)/t5-,8+/m0/s1 |
Clé InChI |
SXIDSWOQTOLVOL-YLWLKBPMSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


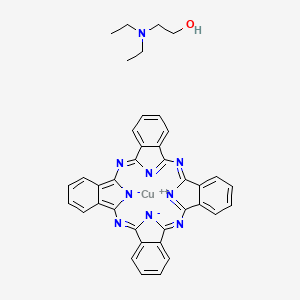
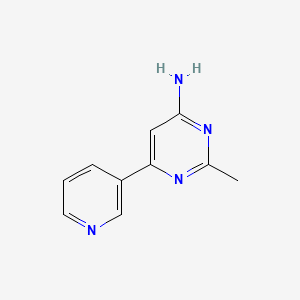

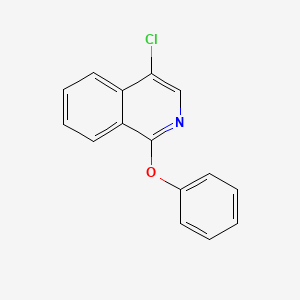
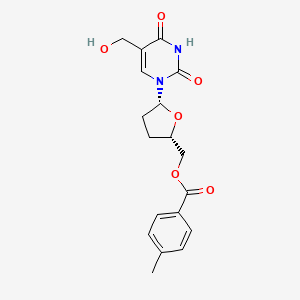

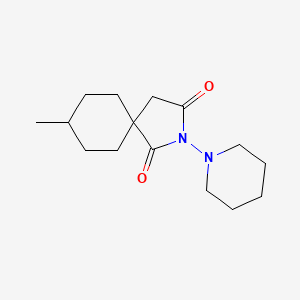
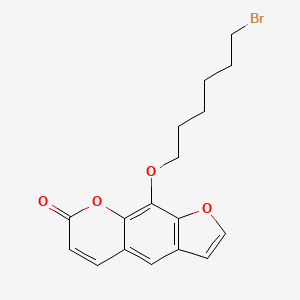
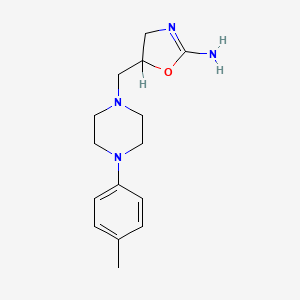
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
